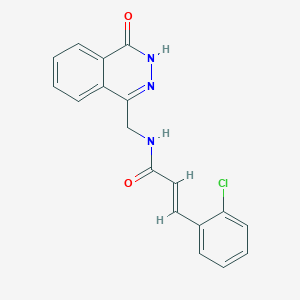

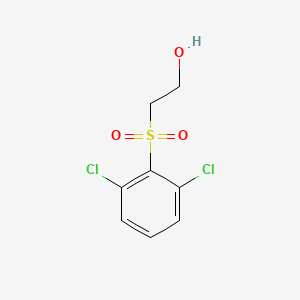

![molecular formula C23H24O7 B2656046 Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate CAS No. 869079-88-9](/img/structure/B2656046.png)

Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate is a chemical compound that belongs to the family of chromone derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry.

科学的研究の応用

Isochroman Derivatives and Crystallization

Isochroman derivatives, similar in structure to the query compound, have been studied for their tendency to crystallize in chiral space groups. Such compounds, including methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate, exhibit specific conformational properties and crystal structures stabilized by weak C-H·O hydrogen bonding, leading to the formation of infinite three-dimensional networks. This characteristic is significant for understanding molecular interactions and designing materials with desired physical properties (Palusiak et al., 2004).

Nitroxide-Mediated Photopolymerization

Alkoxyamine compounds bearing chromophore groups, structurally related to the query compound, have been proposed as photoiniferters. These compounds, under UV irradiation, generate radicals leading to changes in photophysical or photochemical properties. Such mechanisms are instrumental in the development of nitroxide-mediated photopolymerization processes, offering insights into creating materials with tailored properties for industrial applications (Guillaneuf et al., 2010).

Organic Synthesis and Drug Intermediates

The preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate via Grignard reaction from 2-bromothiophene illustrates the use of structurally similar compounds in synthesizing drug intermediates. This process is not only important for the development of new pharmaceuticals but also enhances educational experiences in organic chemistry by involving students in research and improving their experimental skills (Min, 2015).

Enzymatic Modification for Antioxidant Synthesis

The enzymatic modification of 2,6-dimethoxyphenol, related in structure to the query compound, for the synthesis of dimers with high antioxidant capacity demonstrates the potential of biochemical processes in producing compounds with enhanced bioactive properties. This approach not only offers a method to improve the antioxidant capacity of phenolic compounds but also opens avenues for the development of new antioxidants for food and pharmaceutical industries (Adelakun et al., 2012).

特性

IUPAC Name |

propan-2-yl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O7/c1-13(2)29-21(24)12-28-16-7-8-17-14(3)22(23(25)30-19(17)11-16)15-6-9-18(26-4)20(10-15)27-5/h6-11,13H,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVOMGHAYLIHBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2655966.png)

![Tert-butyl 3'-bromo-5',7'-dihydrospiro[[1,4]oxazepane-6,6'-pyrrolo[1,2-A]imidazole]-4-carboxylate](/img/structure/B2655968.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2655975.png)

![5-chloro-2-methoxy-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2655976.png)

![2-Chloro-3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2655978.png)

![3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2655980.png)

![6-(2-Oxopropyl)-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2655984.png)

![(5-bromopyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2655985.png)